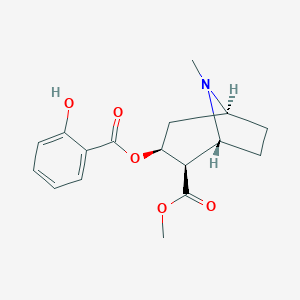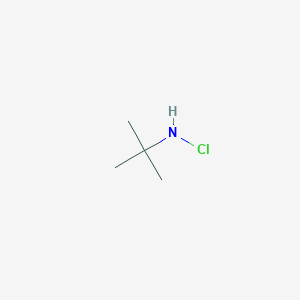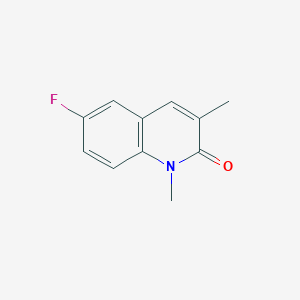
6-Fluoro-1,3-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-1,3-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one are diverse and depend on the specific application. In general, it has been reported to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is its versatility in terms of its potential applications. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain high yields of the compound due to the complex synthesis process. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several future directions for research on 6-Fluoro-1,3-dimethylquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a material for organic electronics and optoelectronics. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for higher yields and purity.
Synthesemethoden
The synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one can be achieved through several methods. One of the most common methods is the Friedlander synthesis, which involves the reaction of 2-aminobenzophenone with a ketone or aldehyde in acidic conditions. Another method involves the reaction of 2-aminobenzophenone with a halogenated acetic acid in the presence of a reducing agent. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In one study, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been reported to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi.
Eigenschaften
CAS-Nummer |
131610-12-3 |
|---|---|
Produktname |
6-Fluoro-1,3-dimethylquinolin-2(1H)-one |
Molekularformel |
C11H10FNO |
Molekulargewicht |
191.2 g/mol |
IUPAC-Name |
6-fluoro-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3 |
InChI-Schlüssel |
PRRLHCXUXOEJPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
Synonyme |
2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)



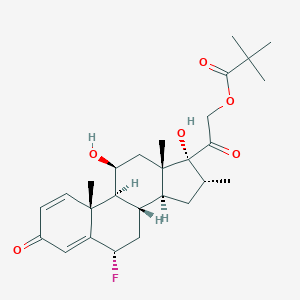
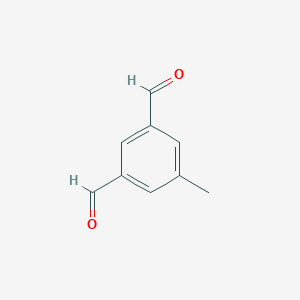


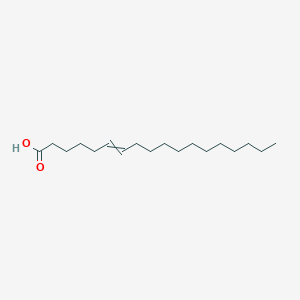
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
